2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol
Overview
Description
“2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 2303565-96-8 . It has a molecular weight of 169.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12FNO.ClH/c7-3-6-4-8(5-6)1-2-9;/h6,9H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 .Scientific Research Applications
Biosensors
- Scientific Field : Biosensor Technology
- Application Summary : The compound “2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol” could potentially be used in the production of biosensors. Biosensors are devices that combine a biological component with a physicochemical detector to detect the presence of various substances in the environment .
- Methods of Application : While the specific methods of application for this compound in biosensor technology are not detailed in the source, biosensors typically work by utilizing a biological recognition element (such as an enzyme or antibody) that interacts with the target substance. This interaction is then detected and measured by the physicochemical detector .
- Results or Outcomes : The use of this compound in biosensor technology could potentially lead to more sustainable biosensor production, which is growing in importance. This could allow for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .
Synthesis of Estrogen Receptor Modulating Compounds
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol” is an intermediate useful for the synthesis of estrogen receptor modulating compounds .
- Methods of Application : The specific methods of application or experimental procedures for this compound in the synthesis of estrogen receptor modulating compounds are not detailed in the source .
- Results or Outcomes : The use of this compound as an intermediate in the synthesis of estrogen receptor modulating compounds could potentially lead to the development of new pharmaceuticals .
Process for the Preparation of the Compound
- Scientific Field : Organic Chemistry
- Application Summary : The compound “2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol” can be prepared through a specific process described in a patent .
- Methods of Application : The specific methods of application or experimental procedures for the preparation of this compound are not detailed in the source .
- Results or Outcomes : The successful preparation of this compound could potentially lead to its use in various applications, such as the ones previously mentioned .
Safety And Hazards
properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUTXBIONAXKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCO)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293878 | |
Record name | 3-(Fluoromethyl)-1-azetidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol | |
CAS RN |
1443983-86-5 | |
Record name | 3-(Fluoromethyl)-1-azetidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Fluoromethyl)-1-azetidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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